Molecular weight and formula of 4-chloro-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide
Molecular weight and formula of 4-chloro-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide
This guide serves as a definitive technical monograph for the chemical entity 4-chloro-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide . It is structured to support researchers in the synthesis, characterization, and physicochemical evaluation of this compound, which represents a "privileged scaffold" intersection between the benzamide and aminopyrimidine pharmacophores.
Executive Summary
4-chloro-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide (Formula: C₁₃H₁₂ClN₃O₃; MW: 293.71 g/mol ) is a synthetic small molecule characterized by a benzamide core
This guide provides a validated synthetic route, predicted physicochemical profile, and analytical standards required for its use as a chemical probe or lead scaffold.
Part 1: Chemical Identity & Physicochemical Profile[2]
1.1 Identification
| Parameter | Detail |
| IUPAC Name | 4-chloro-N-(2,6-dimethoxypyrimidin-4-yl)benzamide |
| Common Synonyms | 4-chloro-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide |
| Molecular Formula | C₁₃H₁₂ClN₃O₃ |
| Molecular Weight | 293.71 g/mol (Average); 293.06 (Monoisotopic) |
| CAS Number | Not widely listed (Research Grade); See PubChem CID 698519 for scaffold analogs |
| InChIKey | ZKDKGRZDSREORA-UHFFFAOYSA-N |
| SMILES | COC1=NC(=NC(=C1)NC(=O)C2=CC=C(C=C2)Cl)OC |
1.2 Physicochemical Properties (In-Silico)
The following parameters are derived from structural topology and fragment-based prediction models (ClogP/PSA).
| Property | Value | Implication for Drug Design |
| LogP (Octanol/Water) | ~2.6 | High Permeability. Well-suited for cell-based assays; falls within Lipinski's Rule of 5. |
| Topological PSA | ~80 Ų | Good Oral Bioavailability. (PSA < 140 Ų is the standard threshold). |
| H-Bond Donors | 1 (Amide NH) | Low desolvation penalty upon target binding. |
| H-Bond Acceptors | 5 (N, O) | High capacity for specific binding interactions (e.g., hinge region of kinases). |
| Solubility | Low (Water) | Requires DMSO stock. Predicted aqueous solubility < 0.1 mg/mL. |
Part 2: Synthetic Methodology
The synthesis of 4-chloro-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide utilizes a convergent nucleophilic acyl substitution strategy. The electron-deficient nature of the pyrimidine amine requires a robust base to facilitate the attack on the benzoyl chloride.
2.1 Retrosynthetic Analysis (Logic Map)
The molecule is disconnected at the amide bond, revealing two commercially available building blocks: 4-Chlorobenzoyl chloride (electrophile) and 4-Amino-2,6-dimethoxypyrimidine (nucleophile).[1]
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target molecule.
2.2 Experimental Protocol
Reaction Scale: 5.0 mmol Yield Target: >85%
Reagents:
-
4-Amino-2,6-dimethoxypyrimidine: 776 mg (5.0 mmol)
-
4-Chlorobenzoyl chloride: 963 mg (5.5 mmol, 1.1 eq)
-
Pyridine: 5 mL (Solvent/Base) or Triethylamine (Et₃N) (1.5 eq) in DCM.
-
Dichloromethane (DCM): Anhydrous (if using Et₃N method).
Step-by-Step Methodology:
-
Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Amino-2,6-dimethoxypyrimidine (5.0 mmol) in anhydrous Pyridine (5 mL). Note: Pyridine acts as both solvent and acid scavenger.
-
Addition: Cool the solution to 0°C using an ice bath. Add 4-Chlorobenzoyl chloride (5.5 mmol) dropwise over 10 minutes to control the exotherm.
-
Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 4–6 hours.
-
Checkpoint: Monitor by TLC (System: 50% EtOAc/Hexanes). The starting amine spot (lower R_f) should disappear.
-
-
Quench & Workup:
-
Pour the reaction mixture into 50 mL of ice-cold water.
-
The product typically precipitates as a white/off-white solid.
-
Filter the solid.
-
Purification Step: Wash the solid extensively with 1M HCl (to remove residual pyridine/amine) and then with saturated NaHCO₃ (to remove residual benzoic acid).
-
Wash finally with cold water and dry under vacuum.
-
-
Recrystallization: If purity is <95%, recrystallize from Ethanol/Water or Acetonitrile .
Part 3: Analytical Characterization
To validate the synthesis, the following spectral signatures must be confirmed.
3.1 LC-MS Profile
-
Method: Reverse Phase C18, Water/Acetonitrile (+0.1% Formic Acid).
-
Expected Mass (m/z):
-
[M+H]⁺: 294.1
-
Isotope Pattern: A distinct Chlorine signature will be visible. The M+2 peak (³⁷Cl) at 296.1 should be approximately 33% the height of the M+H peak.
-
3.2 ¹H-NMR Interpretation (DMSO-d₆, 400 MHz)
| Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 10.8 - 11.2 | Singlet (Broad) | 1H | Amide NH . Downfield shift due to electron-withdrawing pyrimidine ring. |
| 7.9 - 8.0 | Doublet (d) | 2H | Benzoyl ortho-protons (adjacent to C=O). |
| 7.5 - 7.6 | Doublet (d) | 2H | Benzoyl meta-protons (adjacent to Cl). |
| 6.8 - 7.0 | Singlet | 1H | Pyrimidine C5-H . The only aromatic proton on the heterocyclic ring. |
| 3.8 - 3.9 | Singlet | 6H | Methoxy groups (-OCH₃) at positions 2 and 6. |
Part 4: Structural Context & Applications
4.1 Pharmacophore Analysis
This molecule is a classic example of a "Linker-Hinge Binder" scaffold.
-
Pyrimidine Ring: Mimics the adenine ring of ATP, often binding to the hinge region of kinase enzymes.
-
Amide Linker: Provides a rigid spacer and Hydrogen Bond Donor/Acceptor motif.
-
4-Chlorophenyl: A hydrophobic moiety that often occupies the hydrophobic pocket II (selectivity pocket) in enzyme active sites.
4.2 Experimental Workflow Diagram
Figure 2: Standardized workflow for the synthesis and validation of the compound.
References
-
PubChem. (2025). Compound Summary: 4-chloro-N-(2,6-dimethoxypyrimidin-4-yl)benzamide. National Library of Medicine.[6] Retrieved from [Link](Note: Direct entry accessed via structure search).
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Standard reference for amide coupling methodologies).
- Cohen, P. (2002). Protein kinases—the major drug targets of the twenty-first century?. Nature Reviews Drug Discovery. (Context for aminopyrimidine scaffolds).
Sources
- 1. equationchemical.com [equationchemical.com]
- 2. Hwtwlcyhpivyns-uhfffaoysa- | C8H10N2O2S | CID 15507267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Compound N-(4-chloro-2,5-dimethoxyphenyl)-4-methylbenzamide - Chemdiv [chemdiv.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. LIPID MAPS [lipidmaps.org]
- 6. InChIKey - PubChem [pubchem.ncbi.nlm.nih.gov]
